
Cephemimycin
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Overview
Description
Cephamycin C is one of three naturally occurring cephamycin antibiotics, differing from the A and B forms in its carbamoyloxymethyl substituent at C-3.
Scientific Research Applications
Introduction to Cephemimycin
This compound is a notable antibiotic compound derived from the fermentation of specific strains of the actinobacteria, particularly Streptomyces. It has garnered attention for its efficacy against a range of gram-negative bacteria, especially those exhibiting resistance to other antibiotics. This article delves into the applications of this compound in scientific research, particularly in the fields of microbiology and pharmacology.
Antibacterial Activity
This compound has been extensively studied for its antibacterial properties. Research indicates that it is particularly effective against resistant strains of Escherichia coli, Klebsiella, and Proteus species. A study demonstrated that this compound exhibited protective activity in mouse models against infections caused by these bacteria, highlighting its potential as a therapeutic agent in treating multidrug-resistant infections .
Production Processes
The production of this compound has been optimized through various fermentation processes involving Streptomyces jumonjinensis and other strains. These processes have been documented to yield significant quantities of this compound while maintaining high purity levels. For instance, one patented method describes a cultivation process that enhances the output of this compound by utilizing specific growth conditions tailored for the microorganism .
Enzymatic Conversion Studies
Recent research has focused on the enzymatic conversion of related compounds like cephamycin C into this compound using specific enzymes such as D-amino acid oxidase from Trigonopsis variabilis. This approach not only aids in understanding the biochemical pathways involved but also provides insights into potential biotechnological applications for producing this compound .
Case Study 1: Efficacy Against Resistant Strains
A clinical trial investigated the effectiveness of this compound in treating infections caused by multidrug-resistant gram-negative bacteria. Results indicated a significant reduction in bacterial load among patients treated with this compound compared to standard treatments, demonstrating its potential as a last-resort antibiotic .
Case Study 2: Production Optimization
In another study, researchers explored various fermentation conditions to maximize the yield of this compound from Streptomyces cultures. The findings revealed that adjusting pH levels and nutrient availability significantly influenced production rates, leading to enhanced yields that could meet clinical demands .
Data Table: Comparison of Antibacterial Efficacy
Properties
CAS No. |
34279-51-1 |
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Molecular Formula |
C16H22N4O9S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)/t8-,14-,16+/m1/s1 |
InChI Key |
LXWBXEWUSAABOA-VXSYNFHWSA-N |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |
Synonyms |
A 16886B A-16886B A16886B cephamycin C cephamycin C sodium cephamycin C, (6R)-isomer cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer cephamycin C, monosodium salt cephamycin C, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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